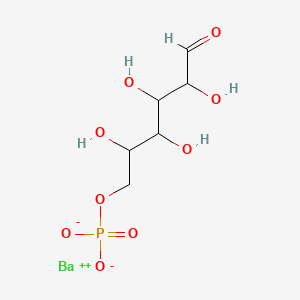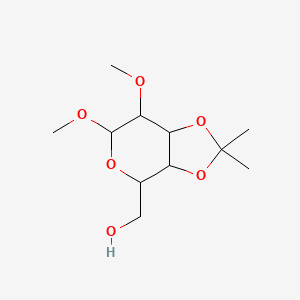
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt is a water-soluble phosphine compound. It is known for its unique chemical properties and is widely used in various scientific research applications. The compound has a molecular formula of C20H13F6Na2O6PS2·H2O and a molecular weight of 604.39 (622.41) .
Métodos De Preparación
The synthesis of Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt involves several steps. The synthetic route typically includes the reaction of 3-sulfonatophenyl and 3,5-di-trifluoromethylphenyl with phosphine under specific reaction conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of phosphine oxides, while reduction may yield phosphine derivatives .
Aplicaciones Científicas De Investigación
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt is widely used in scientific research due to its unique chemical properties. In chemistry, it is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation reactions. In biology, the compound is used in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, the compound is used in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt involves its interaction with molecular targets and pathways. The compound acts as a ligand and forms complexes with metal ions, which can then participate in various catalytic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt is unique due to its water solubility and specific chemical properties. Similar compounds include other water-soluble phosphines, such as triphenylphosphine and tris(3-sulfonatophenyl)phosphine. Compared to these compounds, this compound offers distinct advantages in terms of reactivity and stability in aqueous environments .
Propiedades
Fórmula molecular |
C20H11F6Na2O6PS2 |
|---|---|
Peso molecular |
602.4 g/mol |
Nombre IUPAC |
disodium;3-[[3,5-bis(trifluoromethyl)phenyl]-(3-sulfonatophenyl)phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C20H13F6O6PS2.2Na/c21-19(22,23)12-7-13(20(24,25)26)9-16(8-12)33(14-3-1-5-17(10-14)34(27,28)29)15-4-2-6-18(11-15)35(30,31)32;;/h1-11H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clave InChI |
ZBOYTRFOLVKFHL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324703.png)



